Glucocorticoid Receptor: No Binding Affinity
In competitive binding experiments using rat lung type II glucocorticoid receptor and [3H]triamcinolone acetonide as radioligand, prednienic acid (reported as putative metabolite PJ90) exhibited no measurable binding affinity to the glucocorticoid receptor [1]. By contrast, the active soft corticosteroid loteprednol etabonate demonstrated a binding affinity 4.3 times that of dexamethasone under identical assay conditions [1]. This confirms prednienic acid as a pharmacologically inactive terminal metabolite, not a receptor-active corticosteroid.
| Evidence Dimension | Relative binding affinity to glucocorticoid receptor |
|---|---|
| Target Compound Data | No detectable affinity |
| Comparator Or Baseline | Loteprednol etabonate: 4.3× dexamethasone affinity; Dexamethasone: baseline reference |
| Quantified Difference | Target shows complete absence of receptor binding vs. comparator's 4.3-fold increase over dexamethasone |
| Conditions | Rat lung type II glucocorticoid receptor; competitive binding with [3H]triamcinolone acetonide; medium contained 10⁻⁵ M cortienic acid to block transcortin binding |
Why This Matters
This evidence establishes prednienic acid as the definitive inactive reference compound for studies involving soft corticosteroid metabolism and for validating that test materials are free from active glucocorticoid contamination.
- [1] Druzgala P, Hochhaus G, Bodor N. Soft drugs--10. Blanching activity and receptor binding affinity of a new type of glucocorticoid: loteprednol etabonate. J Steroid Biochem Mol Biol. 1991;38(2):149-154. PMID: 2004037 View Source
